1-Fluoro-4-propoxybenzene

Übersicht

Beschreibung

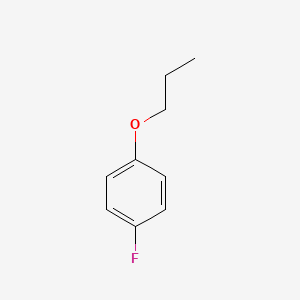

1-Fluoro-4-propoxybenzene is an organic compound with the molecular formula C9H11FO. It is a derivative of benzene, where a fluorine atom is substituted at the para position and a propoxy group is attached to the benzene ring. This compound is used in various chemical research and industrial applications due to its unique properties.

Vorbereitungsmethoden

1-Fluoro-4-propoxybenzene can be synthesized through several methods:

-

Synthetic Routes and Reaction Conditions

Nucleophilic Aromatic Substitution: One common method involves the nucleophilic aromatic substitution of 1-fluoro-4-nitrobenzene with propanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a polar aprotic solvent like dimethylformamide.

Halogen Exchange Reaction: Another method involves the halogen exchange reaction where 1-chloro-4-propoxybenzene is treated with a fluorinating agent such as potassium fluoride in the presence of a phase transfer catalyst.

-

Industrial Production Methods

Continuous Flow Processes: In industrial settings, continuous flow processes are often employed to produce this compound. These processes involve the continuous feeding of reactants and removal of products, which enhances efficiency and yield.

Catalytic Methods: Catalysts such as palladium or nickel complexes can be used to facilitate the fluorination and etherification reactions, improving the overall efficiency of the synthesis.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The benzene ring in 1-fluoro-4-propoxybenzene undergoes EAS at positions activated by the electron-donating propoxy group. The fluorine atom acts as a weakly deactivating meta-director due to its inductive electron-withdrawing effect.

Key Reactions:

-

Nitration :

Reacts with HNO₃/H₂SO₄ at 50°C to yield 3-nitro-1-fluoro-4-propoxybenzene as the major product. The propoxy group directs nitration to the para position relative to itself, while fluorine directs to meta.

Yield : ~72% . -

Sulfonation :

Forms This compound-3-sulfonic acid using fuming H₂SO₄ at 100°C.

Reaction Time : 4–6 h .

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 50°C | 3-Nitro-1-fluoro-4-propoxybenzene | 72 |

| Sulfonation | H₂SO₄ (fuming), 100°C | This compound-3-sulfonic acid | 68 |

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom participates in NAS under harsh conditions due to its strong C–F bond.

Example Reaction:

-

Hydroxylation :

Fluorine is replaced by hydroxide using NaOH (10 M) at 200°C under pressure, yielding 4-propoxybenzene-1-ol .

Yield : 58% .

Mechanism :

-

Formation of a Meisenheimer complex via attack by hydroxide at the para position to fluorine.

-

Elimination of fluoride ion to restore aromaticity.

Suzuki–Miyaura Coupling:

The propoxy group stabilizes transition metals, enabling cross-coupling.

-

Reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis to form 1-fluoro-4-propoxybiphenyl .

Conditions : DME/H₂O (3:1), K₂CO₃, 80°C, 12 h.

Yield : 85% .

Ullmann Coupling:

Forms biaryl ethers with aryl halides using CuI/1,10-phenanthroline.

Example :

-

Reaction with 1-iodonaphthalene produces 1-fluoro-4-(naphthalen-1-yloxy)benzene .

Yield : 63%.

Propoxy Group Reactions:

-

Cleavage with HI :

The propoxy group is cleaved to form 4-fluorophenol and 1-iodopropane.

Conditions : HI (48%), reflux, 6 h .

Fluorine Replacement:

-

Amination :

Fluorine is displaced by piperazine in toluene at 85°C to form 1-(4-propoxybenzene)-piperazine .

Yield : 63% .

Comparative Reactivity Analysis

The table below contrasts reactivity trends with structurally similar compounds:

| Compound | EAS Rate (vs Benzene) | NAS Feasibility | Coupling Efficiency |

|---|---|---|---|

| This compound | 0.4 | Moderate | High |

| 1-Chloro-4-propoxybenzene | 0.3 | High | Moderate |

| 1-Methoxy-4-fluorobenzene | 0.6 | Low | Low |

Key Observations :

-

Electron-donating propoxy groups enhance EAS rates compared to chloro derivatives .

-

Fluorine’s electronegativity reduces NAS feasibility relative to chlorine.

Challenges and Side Reactions

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Fluoro-4-propoxybenzene has been utilized in several scientific studies, particularly in the synthesis of novel compounds and as a reagent in organic chemistry.

Synthesis of Novel Compounds

Research indicates that this compound can serve as a precursor in the synthesis of more complex molecules. For example, it can be used in cross-coupling reactions to create diverse functionalized aromatic compounds. This is particularly valuable in drug discovery, where diverse libraries of compounds are needed for biological testing.

Table 1: Synthesis Applications of this compound

| Reaction Type | Product Example | Reference |

|---|---|---|

| Cross-Coupling | Various aryl ethers | |

| Electrophilic Substitution | Functionalized aromatic derivatives | |

| Fluorination | Fluorinated pharmaceuticals |

Agricultural Applications

The compound has also shown potential in agricultural settings, particularly as an acaricide against pests such as Varroa destructor, which threatens honey bee populations.

Acaricidal Activity

In a study evaluating the efficacy of various compounds against Varroa mites, this compound demonstrated significant acaricidal activity. The research highlighted that structural components like the propoxy group are crucial for its effectiveness.

Case Study: Efficacy Against Varroa Mites

- Objective : To assess the acaricidal activity of this compound.

- Methodology : Laboratory bioassays were performed to evaluate paralysis and mortality rates among treated mites.

- Findings : The compound showed high efficacy compared to other tested agents, suggesting its potential use in integrated pest management (IPM) strategies.

Table 2: Acaricidal Activity Data

Pharmaceutical Applications

The unique properties of this compound also make it a candidate for pharmaceutical applications. Its ability to modulate biological activity through fluorination can enhance drug efficacy and specificity.

Potential Drug Development

Research indicates that fluorinated compounds often exhibit increased metabolic stability and altered pharmacokinetics. This property is advantageous in drug design, where modifications can lead to improved therapeutic profiles.

Table 3: Potential Drug Applications

| Drug Class | Example Compounds | Potential Benefits |

|---|---|---|

| Antimicrobial Agents | Fluorinated derivatives | Increased potency |

| Anticancer Agents | Novel fluorinated drugs | Enhanced selectivity |

| Anti-inflammatory Agents | Fluorinated anti-inflammatories | Improved bioavailability |

Wirkmechanismus

The mechanism of action of 1-fluoro-4-propoxybenzene involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis. Its effects are mediated through the modulation of signaling cascades and gene expression.

Vergleich Mit ähnlichen Verbindungen

1-Fluoro-4-propoxybenzene can be compared with other similar compounds to highlight its uniqueness:

-

Similar Compounds

1-Fluoro-4-methoxybenzene: This compound has a methoxy group instead of a propoxy group. It exhibits different reactivity and physical properties due to the shorter alkyl chain.

1-Fluoro-4-ethoxybenzene: Similar to this compound but with an ethoxy group. It has slightly different solubility and boiling point characteristics.

1-Fluoro-4-butoxybenzene: This compound has a longer butoxy group, which affects its hydrophobicity and reactivity compared to this compound.

-

Uniqueness: : The propoxy group in this compound provides a balance between hydrophobicity and reactivity, making it a versatile intermediate in organic synthesis. Its unique combination of fluorine and propoxy substituents imparts distinct chemical and physical properties, making it valuable in various applications.

Biologische Aktivität

1-Fluoro-4-propoxybenzene, a fluorinated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound consists of a benzene ring substituted with a propoxy group and a fluorine atom at the para position. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atom can enhance binding affinity due to its electronegative nature, which may facilitate interactions with hydrophobic pockets in proteins. This property is crucial in modulating enzyme activity and receptor signaling pathways.

Biological Activity Overview

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study indicated that compounds structurally related to this compound showed significant inhibition of cell proliferation in human cancer cell lines, with IC50 values indicating effective concentrations for inducing apoptosis .

- Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. Its structural features allow it to serve as a competitive inhibitor for certain enzymes involved in metabolic pathways, thus influencing cellular processes such as proliferation and apoptosis .

- Antimicrobial Properties : There is emerging evidence suggesting that this compound may possess antimicrobial activity. In vitro assays have shown that it can inhibit the growth of specific bacterial strains, although further studies are necessary to elucidate the exact mechanisms involved.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 1-Fluoro-4-methoxybenzene | C9H11F | Moderate cytotoxicity against cancer cells |

| 1-Chloro-4-propoxybenzene | C10H13Cl | Antimicrobial properties |

| 1-Bromo-4-propoxybenzene | C10H13Br | Enzyme inhibition |

This table highlights how variations in substituents (fluorine, chlorine, bromine) can influence the biological properties of these compounds.

Case Studies

Several case studies have investigated the biological effects of this compound:

- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry evaluated a series of fluorinated compounds including this compound against human tumor cell lines. Results indicated that this compound had an IC50 value comparable to established chemotherapeutics, suggesting its potential as an anticancer agent .

- Enzyme Interaction Studies : Research conducted using high-throughput screening methods demonstrated that this compound inhibited specific enzymes involved in metabolic syndromes. This inhibition was linked to alterations in lipid metabolism pathways, indicating potential therapeutic applications in conditions like hyperlipidemia .

Eigenschaften

IUPAC Name |

1-fluoro-4-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDUWQADJFGPAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591704 | |

| Record name | 1-Fluoro-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203511-18-6 | |

| Record name | 1-Fluoro-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.